molecular formula C13H12F2N2O3 B6714111 Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate

Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate

Cat. No.: B6714111
M. Wt: 282.24 g/mol
InChI Key: SNZIEUPUGYKYHM-UHFFFAOYSA-N
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Description

Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate is a synthetic organic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-difluoro-2-nitrobenzoic acid with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the quinazolinone core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its fluorine atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    6,7-Difluoro-4-oxoquinazoline: Shares the quinazolinone core but lacks the ethyl propanoate side chain.

    Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoate: Similar structure with methoxy groups instead of fluorine atoms.

    Ethyl 3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoate: Contains chlorine atoms instead of fluorine.

Uniqueness

Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O3/c1-2-20-12(18)3-4-17-7-16-11-6-10(15)9(14)5-8(11)13(17)19/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZIEUPUGYKYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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